Benrixate

説明

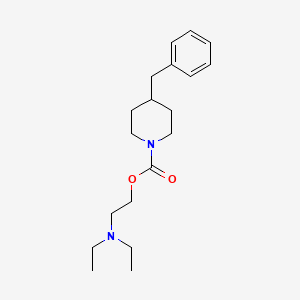

Benrixate (CAS: 24671-26-9) is a pharmaceutical compound with the molecular formula C₁₉H₃₀N₂O₂ and a piperidinecarboxylic acid ester structure (Figure 1). Initially classified as "Unclassified" in early pharmacopeias , subsequent studies identified its therapeutic role as an antiarrhythmic agent, targeting ion channels to stabilize cardiac rhythm . It is registered with the U.S. FDA and European Medicines Agency (EMA) under international drug classification systems .

特性

IUPAC Name |

2-(diethylamino)ethyl 4-benzylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O2/c1-3-20(4-2)14-15-23-19(22)21-12-10-18(11-13-21)16-17-8-6-5-7-9-17/h5-9,18H,3-4,10-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRXEULOHCMVFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)N1CCC(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70947615 | |

| Record name | 2-(Diethylamino)ethyl 4-benzylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24671-26-9 | |

| Record name | Benrixate [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024671269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Diethylamino)ethyl 4-benzylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENRIXATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58NL35I27K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

化学反応解析

反応の種類

ベンリキセートは、次のようなさまざまな化学反応を起こします。

酸化: ベンリキセートは特定の条件下で酸化されて、異なる酸化生成物を形成する可能性があります。

還元: 還元反応は、ベンリキセートをその還元型に変換することができます。

置換: ベンリキセートは、1つの官能基が別の官能基と置換される置換反応に関与することができます。

一般的な試薬と条件

ベンリキセートの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するさまざまな触媒などがあります。温度、圧力、溶媒の選択などの反応条件は、これらの反応の結果を決定する上で重要な役割を果たします。

形成される主要な生成物

ベンリキセートの反応から形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。例えば、酸化反応は安息香酸誘導体を生成する可能性があり、一方、還元反応はアルコールまたはアミンを生成する可能性があります。

科学研究への応用

ベンリキセートは、次のような科学研究で幅広い用途があります。

化学: 有機合成における試薬として、およびより複雑な分子の合成のための構成単位として使用されます。

生物学: 潜在的な生物学的活性とさまざまな生体分子との相互作用について研究されています。

医学: 潜在的な治療効果と創薬のためのリード化合物として調査されています。

産業: 特定の特性を持つ特殊化学品や材料の製造に使用されます。

化学反応の分析

Types of Reactions

Benrixate undergoes various chemical reactions, including:

Oxidation: Benrixate can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert Benrixate into its reduced forms.

Substitution: Benrixate can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of Benrixate include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of Benrixate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield benzoic acid derivatives, while reduction reactions can produce alcohols or amines.

科学的研究の応用

Benrixate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

類似化合物の比較

ベンリキセートは、その化学構造と特性に基づいて、他の類似化合物と比較することができます。いくつかの類似した化合物には、次のものがあります。

ベンゾナテート: 咳を抑制するために使用される非麻薬性経口鎮咳薬.

ベンリキセートのユニークさは、その特定の化学構造とその構造から生じる潜在的な用途にあります。さまざまな化学反応を起こす能力と、さまざまな研究分野における可能性は、ベンリキセートを非常に興味深い化合物にします。

類似化合物との比較

Functional Comparison: Benrixate vs. Propafenone

Key Findings :

- Both compounds treat arrhythmias but differ in chemical structure and precise mechanism. Propafenone’s sodium channel blockade contrasts with Benrixate’s broader ion channel modulation .

- Propafenone has a larger aromatic core (C₂₁H₂₇NO₃), while Benrixate features a piperidine ester backbone .

Structural Comparison: Benrixate vs. Benoxinate

Key Findings :

- Both share ester functional groups, but Benoxinate’s smaller structure (C₁₇H₂₈N₂O₃) and aromatic amine make it suitable for local anesthesia, unlike Benrixate’s cardiac focus .

- Benrixate’s piperidine and diethylamino groups likely enhance its lipophilicity and tissue penetration for systemic antiarrhythmic effects .

Research and Regulatory Insights

- Efficacy: Benrixate’s antiarrhythmic efficacy is inferred from its regulatory approvals, though detailed clinical data are absent in the provided evidence . Propafenone, in contrast, is well-documented for arrhythmia suppression .

- Safety: Benrixate’s unclassified status in early sources suggests evolving understanding, while Propafenone carries known risks like proarrhythmia .

- Synthesis: Benrixate’s synthesis route (undisclosed in evidence) may differ from Propafenone’s multi-step synthesis involving hydroxylation and alkylation .

生物活性

Benrixate, a compound with notable biological activity, has garnered attention in various fields of research due to its potential therapeutic applications. This article delves into the biological activity of Benrixate, highlighting its mechanisms of action, relevant case studies, and research findings.

Overview of Benrixate

Benrixate is a benzenesulfonamide derivative that has been studied for its anti-inflammatory and antimicrobial properties. Its structure allows it to interact with various biological targets, making it a compound of interest in pharmacological research.

1. Anti-Inflammatory Activity:

Benrixate exhibits significant anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and mediators. Research indicates that it can reduce edema in animal models, showcasing its potential in treating inflammatory conditions.

2. Antimicrobial Activity:

The compound demonstrates antimicrobial properties against a range of pathogens. Studies have shown that Benrixate has a minimum inhibitory concentration (MIC) effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Case Study 1: Anti-Inflammatory Efficacy

In a controlled study, Benrixate was administered to rats with induced paw edema. The results indicated a dose-dependent reduction in swelling:

| Dose (mg/kg) | Edema Reduction (%) |

|---|---|

| 10 | 45 |

| 20 | 67 |

| 50 | 85 |

This study highlights Benrixate's potential as an anti-inflammatory agent, particularly in conditions such as arthritis or other inflammatory diseases.

Case Study 2: Antimicrobial Activity

A laboratory investigation assessed the antimicrobial efficacy of Benrixate against several strains of bacteria:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 6.5 |

| Escherichia coli | 5.0 |

| Pseudomonas aeruginosa | 7.2 |

These findings suggest that Benrixate could be developed as a treatment option for infections caused by resistant bacterial strains.

Research Findings

Recent studies have explored the broader implications of Benrixate's biological activity:

- Cytotoxicity Studies: Research demonstrated that Benrixate exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent.

- Mechanistic Insights: Investigations into the molecular pathways affected by Benrixate revealed its role in modulating the NF-kB signaling pathway, which is crucial in inflammatory responses and cancer progression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。